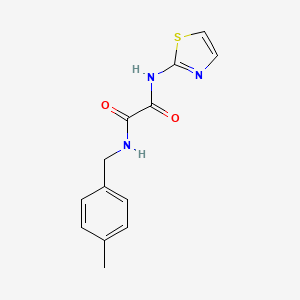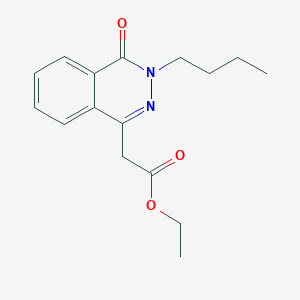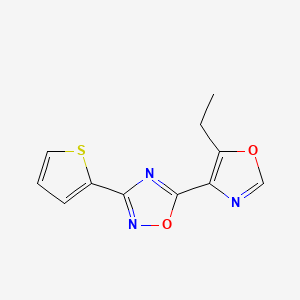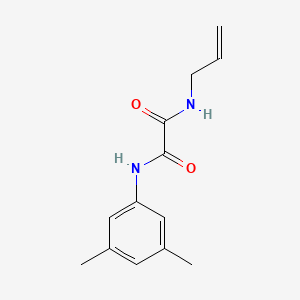![molecular formula C21H25ClN2O3S B4930223 3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4930223.png)
3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide is a chemical compound that belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs). It is commonly referred to as CSP or CSP-2503. This compound has gained attention in scientific research due to its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
CSP-2503 selectively inhibits the reuptake of serotonin by binding to the SERT. This binding prevents the reuptake of serotonin into the presynaptic neuron, leading to an increase in serotonin levels in the synaptic cleft. The increased levels of serotonin then bind to postsynaptic receptors, leading to changes in neuronal activity and improvements in mood and behavior.
Biochemical and Physiological Effects
CSP-2503 has been shown to have significant effects on the biochemical and physiological processes in the brain. Studies have demonstrated that CSP-2503 increases the levels of serotonin in the brain, leading to changes in neuronal activity and improvements in mood and behavior. Additionally, CSP-2503 has been shown to have anxiolytic and anti-addictive effects by reducing anxiety and addiction-related behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CSP-2503 in lab experiments is its high selectivity for the SERT, which allows for a more targeted approach to studying the effects of serotonin on the brain. Additionally, CSP-2503 has been shown to have a low toxicity profile, making it a safe option for use in lab experiments. However, one of the limitations of using CSP-2503 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of CSP-2503. One potential direction is the investigation of its therapeutic potential in other neurological disorders such as obsessive-compulsive disorder and post-traumatic stress disorder. Additionally, further studies could explore the effects of CSP-2503 on other neurotransmitter systems in the brain. Finally, there is potential for the development of novel analogs of CSP-2503 with improved solubility and selectivity for the SERT.
Conclusion
In conclusion, CSP-2503 is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various neurological disorders. Its high selectivity for the SERT and low toxicity profile make it a promising option for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of CSP-2503 involves a multistep process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-(4-chlorobenzenesulfonyl)piperidine. The resulting compound is then reacted with 3-methylbenzylamine to produce N-(3-methylbenzyl)-1-(4-chlorobenzenesulfonyl)piperidine. Finally, the amide bond is formed by reacting the previous compound with propanoyl chloride to yield CSP-2503.
Wissenschaftliche Forschungsanwendungen
CSP-2503 has been studied extensively for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and addiction. Studies have shown that CSP-2503 has a high affinity for the serotonin transporter (SERT) and can selectively inhibit its reuptake, leading to an increase in serotonin levels in the brain. This increase in serotonin levels has been linked to improvements in mood and reduction in anxiety and addiction-related behaviors.
Eigenschaften
IUPAC Name |
3-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16-3-2-4-19(15-16)23-21(25)10-5-17-11-13-24(14-12-17)28(26,27)20-8-6-18(22)7-9-20/h2-4,6-9,15,17H,5,10-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAAXZZKKNXJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4930156.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930163.png)


![4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930190.png)
![1-acetyl-4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4930193.png)
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B4930197.png)


![3-(3,4-dimethoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4930224.png)
![3-[1-({1-[(5-methyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol](/img/structure/B4930227.png)

![methyl 4-(4-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4930255.png)